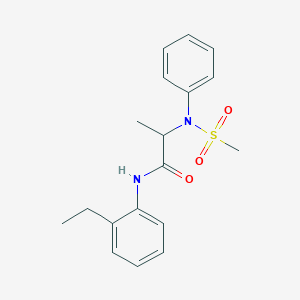
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is a synthetic organic compound Its structure includes an ethyl-substituted phenyl group, a methylsulfonyl-substituted aniline group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: Reacting 2-ethylphenylamine with a suitable carboxylic acid derivative (e.g., propanoyl chloride) under basic conditions to form the amide.
Introduction of the methylsulfonyl group: Reacting the intermediate with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, catalysts, and other process engineering techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE may undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group could be further oxidized under strong oxidizing conditions.
Reduction: The amide bond could be reduced to an amine under reducing conditions.
Substitution: The phenyl and aniline groups could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]acetamide: Similar structure but with an acetamide backbone.
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE may exhibit unique properties due to the specific combination of functional groups and the propanamide backbone. These properties could include specific reactivity, biological activity, or physical characteristics that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C18H22N2O3S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13-17(15)19-18(21)14(2)20(24(3,22)23)16-11-6-5-7-12-16/h5-14H,4H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
XRLTYTPYKGJBTD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297758.png)
![3-(4-Methylphenyl)-1,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B297763.png)
![Methyl 5-(3-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297764.png)
![4-(4-Chloro-3-fluorophenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297768.png)
![17-(3,5-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297770.png)
![17-(4-Chloro-3-fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297771.png)
![16-methyl-N-(1-naphthyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297773.png)
![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297777.png)
![4-CHLORO-N-CYCLOHEXYL-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B297778.png)
![N-benzyl-N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B297780.png)
![N-BENZYL-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B297781.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
